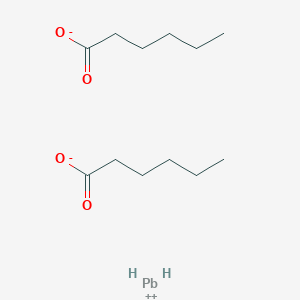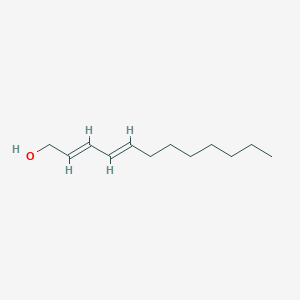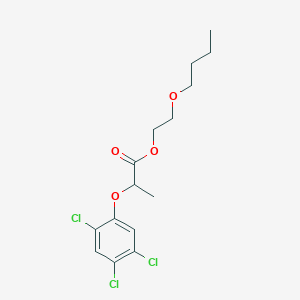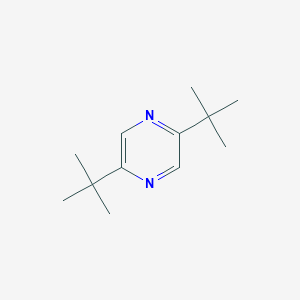
Hexanoate;lead(2+) dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoate;lead(2+) dihydride, also known as lead hexanoate or lead(II) hexanoate, is a chemical compound with the molecular formula Pb(C6H11O2)2. It is a white crystalline powder that is commonly used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Lead hexanoate has been used in scientific research as a catalyst in various chemical reactions. It has also been used as a precursor to synthesize Hexanoate;lead(2+) dihydride-containing compounds for use in electronic devices, such as solar cells and photodetectors.
Wirkmechanismus
The mechanism of action of Hexanoate;lead(2+) dihydride hexanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can facilitate the formation of chemical bonds in various reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Hexanoate;lead(2+) dihydride hexanoate. However, it is known to be toxic and can cause harm to the environment and human health if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hexanoate;lead(2+) dihydride hexanoate in lab experiments is its ability to act as a catalyst in various reactions. However, its toxicity and potential harm to the environment and human health are significant limitations.
Zukünftige Richtungen
Future research on Hexanoate;lead(2+) dihydride hexanoate could focus on finding safer alternatives to its use as a catalyst in chemical reactions. Additionally, research could explore the potential use of Hexanoate;lead(2+) dihydride hexanoate in electronic devices and other applications. Further investigation into the mechanism of action and toxicity of Hexanoate;lead(2+) dihydride hexanoate could also provide valuable insights into its use and potential risks.
Synthesemethoden
Lead hexanoate can be synthesized by reacting Hexanoate;lead(2+) dihydride oxide with hexanoic acid in the presence of a solvent such as ethanol. The reaction produces Hexanoate;lead(2+) dihydride hexanoate and water. The resulting product can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
15773-53-2 |
|---|---|
Produktname |
Hexanoate;lead(2+) dihydride |
Molekularformel |
C12H22O4Pb |
Molekulargewicht |
437.50068 |
IUPAC-Name |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
InChI-Schlüssel |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
Andere CAS-Nummern |
15773-53-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)





![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)